

# Application Notes and Protocols for In Vivo Administration of OD1 Toxin

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## Compound of Interest

Compound Name: OD1

Cat. No.: B1151271

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## Introduction

**OD1** is a potent and selective peptide toxin originally isolated from the venom of the Iranian yellow scorpion, *Odonthobuthus doriae*. It functions as a powerful activator of the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways. **OD1** enhances NaV1.7 activity by inhibiting its fast inactivation, leading to an increased influx of sodium ions and neuronal hyperexcitability. This property makes **OD1** an invaluable tool for in vivo studies aimed at understanding pain mechanisms and for the preclinical evaluation of novel analgesic compounds targeting NaV1.7.

These application notes provide a detailed protocol for the in vivo administration of **OD1** toxin to mice to induce a quantifiable pain response. This model can be effectively utilized to assess the efficacy of NaV1.7 inhibitors and other analgesic candidates.

## Data Presentation

### OD1 Toxin: In Vitro Activity Profile

Target	EC50 (nM)	Effect
Human NaV1.7	4.5	Potentiation, inhibition of fast inactivation
Human NaV1.4	10 ± 2	Potentiation, inhibition of fast inactivation
Human NaV1.6	47 ± 10	Potentiation, inhibition of fast inactivation
Insect para/tipE	80	Inhibition of fast inactivation
Human NaV1.3	> 1000	Weak effect
Human NaV1.5	> 1000	Weak effect
Human NaV1.2	No effect	-
Human NaV1.8	No effect	-

## In Vivo Administration and Behavioral Response

Parameter	Value	Reference
Animal Model	Adult C57BL/6 mice	[1](--INVALID-LINK--)
Administration Route	Intraplantar (.i.pl.) injection into the hind paw	[1](--INVALID-LINK--)
Recommended Dose	300 nM	[1](--INVALID-LINK--)
Injection Volume	20 µL	[1](--INVALID-LINK--)
Vehicle	Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA)	[2](--INVALID-LINK--)
Onset of Pain Behavior	Within minutes post-injection	[3](--INVALID-LINK--)
Duration of Observation	10 - 40 minutes	[2][3](--INVALID-LINK--)
Quantified Behaviors	Flinching, licking, shaking, and biting of the injected paw	[2](--INVALID-LINK--)

## Experimental Protocols

### Preparation of OD1 Toxin Solution

- **Reconstitution of Lyophilized OD1:** OD1 toxin is typically supplied in a lyophilized form. Reconstitute the toxin in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot the stock solution into small volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
- **Preparation of Vehicle:** Prepare a solution of sterile phosphate-buffered saline (PBS) containing 0.5% bovine serum albumin (BSA). The BSA helps to prevent the peptide toxin from adhering to plastic surfaces. Filter-sterilize the vehicle using a 0.22 µm syringe filter.
- **Preparation of Dosing Solution:** On the day of the experiment, thaw an aliquot of the OD1 stock solution on ice. Dilute the stock solution with the PBS/0.5% BSA vehicle to the desired final concentration (e.g., 300 nM). Keep the dosing solution on ice until use.

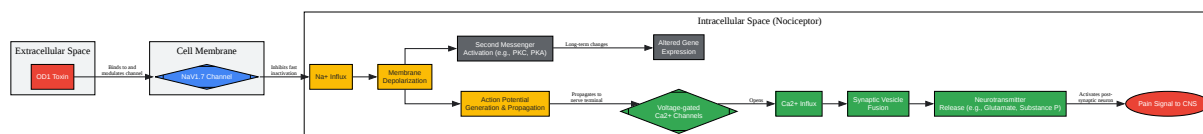
### In Vivo Administration of OD1 Toxin

- **Animal Acclimation:** Acclimate the mice to the experimental room and testing chambers for at least 30 minutes before the start of the experiment to minimize stress-induced behavioral changes.
- **Restraint:** Gently restrain the mouse. Various manual restraint techniques can be used, or a commercial restraint device can be employed. Ensure the hind paw is accessible for injection.
- **Intraplantar Injection:** Using a 30-gauge needle attached to a Hamilton syringe, perform an intraplantar injection of 20 µL of the OD1 toxin solution (or vehicle control) into the plantar surface of the hind paw.
- **Behavioral Observation:** Immediately after the injection, place the mouse in a clear observation chamber. Record the nociceptive behaviors (flinching, licking, shaking, and biting of the injected paw) for a defined period, typically for the first 10 minutes, with some studies extending observation up to 40 minutes.<sup>[2][3]</sup> A video recording system can be beneficial for accurate and unbiased scoring.

## Quantification of Nociceptive Behavior

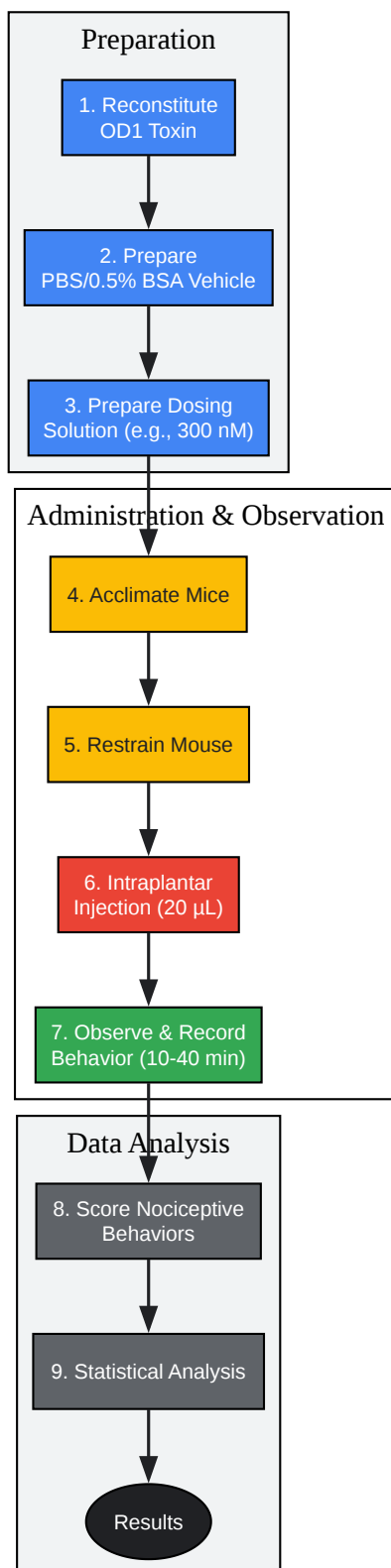
- **Behavioral Scoring:** A trained observer, blinded to the treatment groups, should score the recorded behaviors. The total duration or the number of occurrences of each behavior (flinching, licking, shaking, biting) is quantified.
- **Data Analysis:** The data are typically expressed as the total time spent exhibiting pain behaviors or the total number of pain-related events within the observation period. Statistical analysis, such as a t-test or ANOVA, is used to compare the responses between the **OD1**-treated group and the vehicle control group.

## Mandatory Visualization



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Caption: Signaling pathway of **OD1** toxin-induced pain.



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Caption: Experimental workflow for in vivo **OD1** administration.

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## References

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- 2. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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